molecular formula C6H6LiNO3 B15381205 Lithium 2-(5-methyloxazol-2-YL)acetate

Lithium 2-(5-methyloxazol-2-YL)acetate

Cat. No.: B15381205
M. Wt: 147.1 g/mol
InChI Key: YSAXRNMETJTNQE-UHFFFAOYSA-M
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Description

Lithium 2-(5-methyloxazol-2-yl)acetate is a lithium salt derivative featuring a methyl-substituted oxazole ring linked to an acetate moiety. Oxazole-containing compounds are of significant interest in medicinal and materials chemistry due to their heterocyclic aromatic structure, which confers unique electronic and steric properties. The methyl group at the 5-position of the oxazole ring may enhance lipophilicity and metabolic stability compared to unsubstituted oxazole derivatives .

Properties

Molecular Formula

C6H6LiNO3

Molecular Weight

147.1 g/mol

IUPAC Name

lithium;2-(5-methyl-1,3-oxazol-2-yl)acetate

InChI

InChI=1S/C6H7NO3.Li/c1-4-3-7-5(10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

YSAXRNMETJTNQE-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=CN=C(O1)CC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Heterocyclic Core Substituents Potential Applications
Lithium 2-(5-methyloxazol-2-yl)acetate Oxazole 5-methyl Drug delivery, electrolytes
Lithium 2-(6-fluoropyridin-2-yl)acetate Pyridine 6-fluoro Catalysis, lithium-ion batteries
Lithium 2-(tetrahydro-naphthyridinyl)acetate Naphthyridine tert-butoxycarbonyl Biomedical research

Key Observations :

  • Steric Hindrance : The tert-butoxycarbonyl group in naphthyridine derivatives introduces bulkiness, which may reduce solubility but increase binding specificity in biological systems .

Ethyl-2-(5-benzoxazol-2-ylamine)acetate Derivatives

These compounds, synthesized via reactions between benzoxazole hydrazines and sodium azide , share structural similarities with the target lithium salt. Key differences include:

  • Functional Groups : The ethyl ester group in these derivatives (e.g., compound 3 in ) contrasts with the lithium carboxylate in the target compound, altering solubility (lipophilic vs. ionic) and bioavailability .
  • Biological Activity : Benzoxazole-tetrazole hybrids exhibit antifungal and anti-inflammatory properties, suggesting that the oxazole core in the lithium salt may also confer bioactivity, though lithium’s presence could modulate toxicity .

Thiazolylmethyl Carbamates

Thiazole derivatives (e.g., thiazol-5-ylmethyl carbamates in ) differ in heterocyclic structure but share applications in drug design. Thiazole’s sulfur atom enhances π-π stacking interactions, whereas oxazole’s oxygen may improve hydrogen-bonding capacity. Lithium’s inclusion in the acetate salt could further influence pharmacokinetics by altering ionization states .

Research Findings and Data Gaps

  • Synthesis: The preparation of similar compounds, such as thiol-disulfide exchange for acetic acid derivatives or hydrazine-mediated tetrazole formation , implies feasible routes for synthesizing the target lithium salt.
  • Material Science Applications : Lithium carboxylates with fluorinated aromatic systems (e.g., 6-fluoropyridinyl) are prioritized in battery research , whereas methyl-oxazole variants may lack comparable conductivity due to reduced electronegativity.

Critical Analysis of Evidence Limitations

  • Contradictions : emphasizes benzoxazole-tetrazole hybrids for antimicrobial use, while focuses on fluoropyridinyl lithium salts for industrial applications. These divergent priorities highlight the need for targeted studies on methyl-oxazole lithium salts.
  • Data Gaps: No melting points, spectral data, or biological assay results are provided for the target compound. Comparative analyses rely on extrapolations from structurally related systems.

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